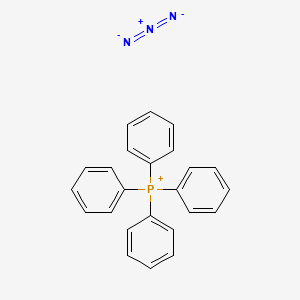
Tetraphenylphosphanium azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylphosphanium azide is a chemical compound that features a tetraphenylphosphanium cation and an azide anion. This compound is known for its unique properties and applications in various fields of scientific research. The tetraphenylphosphanium cation is a large, lipophilic molecule, while the azide anion is a highly reactive species known for its nucleophilic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphenylphosphanium azide can be synthesized through a reaction between tetraphenylphosphanium chloride and sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive azide anion.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphenylphosphanium azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide anion can participate in nucleophilic substitution reactions, replacing halide ions in organic compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Cycloaddition Reactions: Triazoles.
Wissenschaftliche Forschungsanwendungen
Tetraphenylphosphanium azide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including triazoles and amines.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of tetraphenylphosphanium azide primarily involves the reactivity of the azide anion. The azide anion is a strong nucleophile that can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process. In cycloaddition reactions, the azide group forms a triazole ring with an alkyne, facilitated by a copper(I) catalyst.
Vergleich Mit ähnlichen Verbindungen
Sodium Azide: Commonly used in nucleophilic substitution reactions.
Benzyl Azide: Used in organic synthesis and bioconjugation.
Azidomethylphosphonium Compounds: Similar reactivity with different cationic structures.
Eigenschaften
CAS-Nummer |
79180-81-7 |
|---|---|
Molekularformel |
C24H20N3P |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
tetraphenylphosphanium;azide |
InChI |
InChI=1S/C24H20P.N3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-2/h1-20H;/q+1;-1 |
InChI-Schlüssel |
ITOYNCDYUKLCET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N-]=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
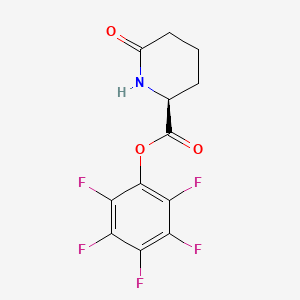
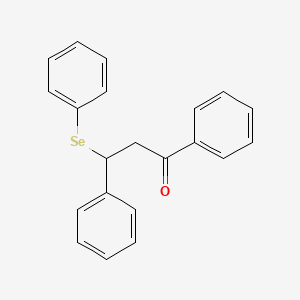

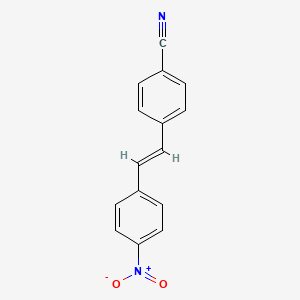
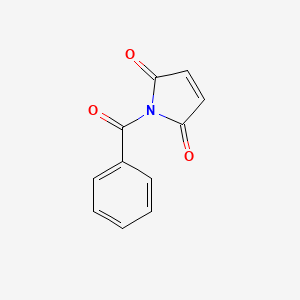
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)

![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)



